Regioisomeric Requirement: 4-Thioether vs. 5-Thioether Substitution for Antiplasmodial IC50
The target compound contains a 4-thioether linkage. A direct SAR study on antiplasmodial dihetarylthioethers established that altering the attachment point of the thioether bridge on the thieno[2,3-d]pyrimidine core is not tolerated. The lead compound KuWei173 (an oxazole analog with a 4-thioether linkage) exhibited an IC50 of 75 nM against the P. falciparum 3D7 strain, while numerous 5-substituted or otherwise modified analogs were completely devoid of activity (>50% inhibition threshold not met even at 30 µM) [1]. Procuring CAS 878696-42-5, with its specific 4-thioether geometry, is essential to reproduce and expand this validated antimalarial chemotype.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) linked to thioether regioisomerism |
|---|---|
| Target Compound Data | 4-thioether scaffold (analogous to KuWei173 core); exact compound potency not explicitly reported, inferred as an active chemotype |
| Comparator Or Baseline | KuWei173 (4-thioether, oxazole): IC50 = 75 nM (3D7 strain). Inactive 5-substituted or non-thioether analogs: IC50 > 30 µM. |
| Quantified Difference | >400-fold difference in IC50 between a 4-thioether analog and inactive regioisomers. |
| Conditions | P. falciparum 3D7 asexual erythrocytic stage parasites, phenotypic assay. |
Why This Matters
This establishes the 4-thioether regioisomer as an active pharmacophore, making CAS 878696-42-5 a critical intermediate for exploring this class, whereas random thioether regioisomers are demonstrably inactive.
- [1] Weidner, T., et al. 'Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages.' Malaria Journal, 2017, 16:192. Data from Table 1 and Results section. View Source
